Methyl(3-chloropropyl)methylcarbamate
CAS No.:
Cat. No.: VC14075830
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO2 |
|---|---|
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | methyl N-(3-chloropropyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C6H12ClNO2/c1-8(5-3-4-7)6(9)10-2/h3-5H2,1-2H3 |
| Standard InChI Key | BQFOVIOSQDLVGH-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCCCl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl(3-chloropropyl)methylcarbamate belongs to the carbamate class, featuring a carbamate backbone () modified with a methyl ester and -methyl-3-chloropropyl substituents. Its IUPAC name is methyl -methyl--(3-chloropropyl)carbamate, and its structure is defined by the following attributes:
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Molecular formula: .
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Functional groups: Carbamate ester, chloropropyl chain, and -methyl group.
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Stereochemistry: The absence of chiral centers simplifies its synthetic pathways .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
The synthesis of methyl(3-chloropropyl)methylcarbamate typically involves nucleophilic substitution or carbamate-forming reactions:
Primary Synthetic Routes
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Reaction of Methyl Isocyanate with 3-Chloropropylamine:
This method requires controlled conditions to avoid side reactions .
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Phosgene-Based Synthesis:
Phosgene reacts with -methyl-3-chloropropylamine to form the carbamate, though this method poses safety risks due to phosgene’s toxicity . -
Protecting Group Strategies:
tert-Butyl carbamates (e.g., tert-butyl -(3-chloropropyl)--methylcarbamate) are intermediates that can be deprotected to yield the target compound .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Methyl Isocyanate Route | 70–85 | High purity | Requires toxic intermediates |
| Phosgene Route | 60–75 | Scalability | Hazardous reagents |
| Protecting Group Approach | 80–90 | Mild conditions | Additional deprotection step |
Biological Activity and Toxicity
Carbamates, including methyl(3-chloropropyl)methylcarbamate, inhibit acetylcholinesterase (AChE), leading to neurotransmitter accumulation and neurotoxicity .
Mechanism of Action
Table 3: Toxicity Profile (Analogous Compounds)
| Compound | LD (Oral, Rat) | Key Toxic Effects |
|---|---|---|
| Methyl Carbamate | 500 mg/kg | Carcinogenic in rats |
| Propoxur | 41.9 mg/kg | Cholinergic crisis |
| Target Compound | Data pending | Neurotoxicity, irritation |
Applications in Industry and Research
Agricultural Use
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Insecticidal Activity: Acts as a neurotoxin in pests, though less persistent than organophosphates .
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Herbicide Intermediate: Modifies plant growth regulators via hydrolysis .
Comparative Analysis with Analogous Carbamates
Table 4: Structural and Functional Comparisons
| Compound | Substituents | Bioactivity | Solubility |
|---|---|---|---|
| Methyl(3-chloropropyl)methylcarbamate | -Me, 3-Cl-Pr | AChE inhibition | Low |
| Ethyl(3-chloropropyl)carbamate | -Et, 3-Cl-Pr | Lower neurotoxicity | Moderate |
| tert-Butyl(3-bromopropyl)carbamate | -t-Bu, 3-Br-Pr | Enhanced stability | High |
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